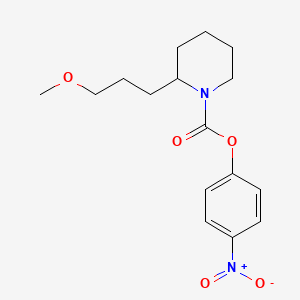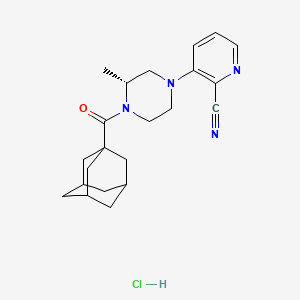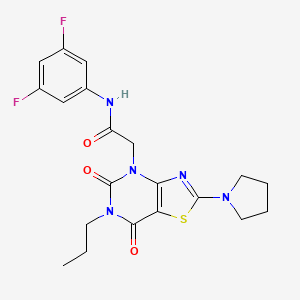
4-硝基苯基 2-(3-甲氧基丙基)哌啶-1-羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C16H22N2O5 . It’s a member of the piperidines class of compounds .
Molecular Structure Analysis
The molecular structure of “4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate” consists of a piperidine ring attached to a nitrophenyl group and a methoxypropyl group .科学研究应用
Inhibition of Carboxylesterase 3 (Ces3)
WWL229 is a highly selective inhibitor of mouse Carboxylesterase 3 (Ces3) and its human orthologue CES1 . These enzymes are involved in lipolysis and liver detoxification. WWL229 inhibits mCes3 with an IC50 of 10 μM, making it a valuable tool for studying Ces3’s role in metabolic processes.
Obesity and Type 2 Diabetes Research
Human CES1 activity is found to be increased in obese individuals and patients with type 2 diabetes . WWL229’s ability to inhibit CES1 can help in understanding the generation of surplus fatty acids and their ectopic deposition in tissues, which is crucial for developing therapeutic strategies.
Adipocyte Differentiation and Lipid Storage
By inhibiting basal lipolysis, WWL229 promotes differentiation and lipid storage in adipocytes . This application is significant for research into obesity and metabolic disorders, where the regulation of adipocyte function is a key factor.
未来方向
作用机制
Target of Action
The primary target of 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate, also known as WWL229, is the enzyme Carboxylesterase 3 (Ces3) in mice and its human orthologue CES1 . Ces3 is a serine hydrolase involved in lipolysis, a process that breaks down triglycerides into free fatty acids .
Mode of Action
WWL229 acts as a selective inhibitor of Ces3 . It inhibits the triglyceride hydrolase activity of Ces3, which results in the promotion of lipid storage in cultured adipocytes and prevention of basal lipolysis .
Biochemical Pathways
The inhibition of Ces3 by WWL229 affects the lipid metabolism pathway. Ces3 mediates the hydrolysis of triglycerides in white adipose tissue, liberating free fatty acids into circulation . By inhibiting Ces3, WWL229 alters lipid profiles, which are directly linked to impaired mitochondrial function .
Pharmacokinetics
The compound is soluble in various solvents such as dmf, dmso, and ethanol , which may influence its bioavailability and distribution in the body.
Result of Action
The inhibition of Ces3 by WWL229 leads to altered lipid profiles and promotes lipid storage in cultured adipocytes . This action prevents basal lipolysis, which is the breakdown of fats into fatty acids . In the context of hepatocellular carcinoma, the interference with lipid signaling by targeting the CES1-PPARα/γ-SCD axis sensitizes cancer cells to cisplatin treatment .
属性
IUPAC Name |
(4-nitrophenyl) 2-(3-methoxypropyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-22-12-4-6-13-5-2-3-11-17(13)16(19)23-15-9-7-14(8-10-15)18(20)21/h7-10,13H,2-6,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBRVSAGMWRVCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC1CCCCN1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the mechanism of action of WWL229 and how does it impact downstream cellular processes?
A1: WWL229 is a specific inhibitor of Carboxylesterase 3 (CES3), a serine hydrolase found in liver and adipose tissue. [] WWL229 binds to and inhibits the enzymatic activity of CES3, preventing it from carrying out its hydrolase function. [] This inhibition has been shown to significantly impact lipid metabolism and thermogenesis, particularly in adipose tissue.
- Attenuated lipolysis: Reduced breakdown of triglycerides into free fatty acids in response to β-adrenergic signaling, which is crucial for energy mobilization during cold exposure. []
- Impaired mitochondrial function: Reduced mitochondrial respiration in adipocytes, suggesting a role for CES3 in regulating energy production. []
- Downregulation of thermogenic genes: Reduced expression of key genes involved in thermogenesis, including Ucp1 and Pgc1α, likely via peroxisome proliferator-activated receptor gamma (PPARγ). []
Q2: How does WWL229 affect the inflammatory response, specifically in the context of prostaglandin metabolism?
A2: WWL229 has been shown to exhibit complex and sometimes contrasting effects on inflammation, particularly in the context of prostaglandin glyceryl ester (PG-G) metabolism.
- Augmented lung inflammation: In female mice, WWL229 treatment prior to lipopolysaccharide (LPS) challenge resulted in increased neutrophil infiltration and elevated Il1b mRNA levels in the lungs, indicating exacerbated inflammation. [] This effect appears to be linked to the inhibition of CES1d, the murine ortholog of human CES1, which is highly expressed in lung tissue and macrophages. []
- Enhanced anti-inflammatory effects of PGD2-G: In human monocytic THP-1 cells, WWL229 potentiated the anti-inflammatory effects of Prostaglandin D2-glyceryl ester (PGD2-G). [] By inhibiting CES1-mediated hydrolysis of PGD2-G, WWL229 stabilized this anti-inflammatory mediator, allowing it to exert its effects more potently. []
- Attenuated pro-inflammatory effects of PGE2-G: Conversely, WWL229 treatment attenuated the pro-inflammatory effects of Prostaglandin E2-glyceryl ester (PGE2-G), likely by preventing its hydrolysis into the pro-inflammatory mediator Prostaglandin E2 (PGE2). []
Q3: How does the genetic knockout of Ces1d compare to pharmacological inhibition by WWL229 in terms of its impact on inflammation?
A3: Both pharmacological inhibition of CES1d by WWL229 and genetic knockout of Ces1d in mice have been shown to influence the inflammatory response, particularly in the lungs.
- Similar augmentation of lung inflammation: Similar to WWL229 treatment, Ces1d knockout mice displayed enhanced lung inflammation in response to LPS challenge, characterized by increased Il6 mRNA and prostaglandin E2 production compared to wild-type mice. []
- Sex-specific effects of WWL229: Interestingly, the pro-inflammatory effect of WWL229 in the lungs was predominantly observed in female mice, possibly due to differences in CES1d inhibition kinetics between sexes. [] This highlights the potential for sex-specific responses to CES1d modulation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-Chloro-4-[(5-chloro-2-pyridinyl)oxy]phenyl]-2-pyridinecarboxamide](/img/structure/B611748.png)
![5-[2-(3-fluorophenyl)ethynyl]-N-[(2R)-3-hydroxy-3-methylbutan-2-yl]pyridine-2-carboxamide](/img/structure/B611749.png)

![N-[[(2S)-1-Isopropylpyrrolidine-2-yl]methyl]-2-cyclopentyl-9-methyl-1-oxo-1,2-dihydro-9H-pyrido[3,4-b]indole-4-carboxamide](/img/structure/B611751.png)
![6-[[2-fluoro-4-(1-methylpyrazol-4-yl)phenyl]methyl]-7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B611752.png)
![Hexahydro-5-(4-pyridinyl)pyrrolo[3,4-c]pyrrol-2(1h)-yl][1-(5-isoquinolinylsulfonyl)-3-azetidinyl]methanone](/img/structure/B611753.png)
![[(3R)-1-({4-[2-(4-methoxyphenyl)ethynyl]phenyl}carbonyl)piperidin-3-yl]methanol](/img/structure/B611755.png)
![5-Amino-3,4-dimethyl-N-[[4-[(trifluoromethyl)sulfonyl]phenyl]methyl]thieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B611758.png)

![N-[3-chloro-4-(4-fluoro-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide](/img/structure/B611763.png)

![4-(4-Fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide](/img/structure/B611771.png)